4-Isopropyl-2-methylthiazole
Description
Broad Significance of Thiazole (B1198619) Core Structures in Organic and Medicinal Chemistry
The thiazole nucleus is a versatile scaffold found in numerous natural products and synthetic compounds. tandfonline.comkuey.net Its presence is integral to the function of many biologically active molecules, including vitamin B1 (thiamine). kuey.net The chemical versatility of the thiazole ring, which contains both an electron-donating sulfur atom and an electron-accepting imine group, allows for a wide range of chemical modifications and interactions with biological targets. kuey.netmdpi.com
In medicinal chemistry, the thiazole core is a constituent of over 18 FDA-approved drugs and is explored for a wide spectrum of pharmacological activities. mdpi.comresearchgate.net These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. tandfonline.comresearchgate.netnih.gov The structural adaptability of thiazoles makes them ideal for structure-activity relationship (SAR) studies, which are crucial in the drug discovery and development process. mdpi.com Beyond pharmaceuticals, thiazole derivatives are also utilized as dyes, photographic sensitizers, and accelerators in the vulcanization of rubber. tandfonline.comkuey.net
Overview of 4-Isopropyl-2-methylthiazole: A Compound of Academic Research Interest
This compound, with the chemical formula C7H11NS, is a specific thiazole derivative that has garnered attention in various research domains. ontosight.ai It is a colorless to pale yellow liquid characterized by a distinct nutty, fruity, and earthy aroma. innospk.comsigmaaldrich.com This compound is utilized as a building block in organic synthesis for creating more complex molecules. ontosight.aiinnospk.com Its applications are notable in the flavor and fragrance industry, where it is used to enhance the sensory profiles of food products and perfumes. innospk.comchemimpex.comchemimpex.com Furthermore, research has extended into its potential use in agriculture as a pest repellent and plant growth regulator. chemimpex.comchemimpex.com The compound is also a subject of study for its potential biological activities, aligning with the broader therapeutic investigations of the thiazole class. ontosight.aicymitquimica.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H11NS |
| Molecular Weight | 141.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 180.9±9.0 °C at 760 mmHg |
| Density | ~1.0 g/cm³ |
| Flash Point | 58.3±0.0 °C |
| Purity | ≥99.0% |
This table is based on data from references innospk.comnih.govscbt.com.
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Data |
|---|---|
| 1H NMR (400 MHz, CDCl3) | Shifts [ppm]: 1.37-1.39, 2.41, 3.25-3.32, 6.69-6.70 |
| 13C NMR (22.53 MHz, CDCl3) | Shifts [ppm]: 17.04, 23.21, 33.28, 111.73, 152.04, 177.39 |
This table is based on data from reference nih.gov.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-5(2)7-4-9-6(3)8-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTOJEUVLKLAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32272-52-9 | |
| Record name | 2-Methyl-4-(1-methylethyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32272-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(1-methylethyl)thiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040100 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies for 4 Isopropyl 2 Methylthiazole and Its Derivatives
Classical and Modified Hantzsch Thiazole (B1198619) Synthesis Approaches
The Hantzsch thiazole synthesis, first described in the late 19th century, remains a fundamental and widely utilized method for constructing the thiazole ring. google.com It is a cornerstone reaction that reliably produces thiazole derivatives from simple starting materials.
Cyclocondensation of Thioamides with α-Halo Carbonyl Compounds
The classical Hantzsch synthesis involves the cyclocondensation reaction between a thioamide and an α-halo carbonyl compound. mdpi.com For the synthesis of derivatives of 4-isopropyl-2-methylthiazole, specific reactants are chosen to yield the desired substitution pattern. For instance, the synthesis of 2-amino-4-isopropylthiazole, a closely related derivative, is achieved by condensing 1-chloro-3-methyl-2-butanone with thiourea (B124793). cdnsciencepub.com
A key multi-step process for obtaining a precursor to this compound derivatives involves first preparing 2-methylpropane thioamide (isobutyrothioamide). This is done by reacting isobutyramide (B147143) with a thionating agent like phosphorus pentasulfide. The resulting thioamide is then cyclized with an α-haloketone, such as 1,3-dichloroacetone, to form the thiazole ring, specifically yielding 4-(chloromethyl)-2-isopropylthiazole (B1586742) hydrochloride. google.com This intermediate is pivotal for further functionalization.
Table 1: Examples of Hantzsch Synthesis for Isopropylthiazole Derivatives
| Thioamide/Thiourea | α-Halo Carbonyl Compound | Product | Reference |
| Thiourea | 1-Chloro-3-methyl-2-butanone | 2-Amino-4-isopropylthiazole | cdnsciencepub.com |
| 2-Methylpropane thioamide | 1,3-Dichloroacetone | 4-(Chloromethyl)-2-isopropylthiazole | google.com |
| Thioacetamide | 2-Bromo-1-(4-halophenyl)ethanone | 4-(4-Halophenyl)-2-methylthiazole | |
| Thiourea | Methyl isopropyl ketone (in situ bromination) | 2-Amino-4-isopropylthiazole Hydrobromide | jocpr.com |
Mechanistic Insights and Optimization of Reaction Conditions
The mechanism of the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halo-carbonyl compound, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the aromatic thiazole ring.
Optimization of reaction conditions is critical for maximizing yield and minimizing byproducts. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts or additives. For example, the synthesis of 2-aminothiazole (B372263) derivatives has been optimized by using a mixture of ethanol (B145695) and water as the solvent under reflux conditions, which in some cases provides better yields than using either solvent alone. mdpi.com In another instance, the use of polyethylene (B3416737) glycol (PEG-400) as a solvent has been shown to enhance reaction efficiency for the synthesis of 2-amino-4-isopropyl-5-methylthiazole.
Furthermore, the regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions. Studies have shown that performing the condensation of α-halogeno ketones with N-monosubstituted thioureas under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and their 3-substituted 2-imino-2,3-dihydrothiazole isomers, whereas neutral conditions exclusively yield the former. rsc.org Reactions conducted in a 10M-HCl-Ethanol mixture at 80°C were found to be most effective for generating the 2-imino isomers. rsc.org
Regioselective Synthesis of Substituted Thiazoles
Regioselectivity is a crucial aspect of synthesizing complex thiazole derivatives, as it dictates the precise placement of various functional groups on the thiazole core. This control is essential for creating molecules with specific properties.
Multi-Step Approaches via Halogenation-Condensation Sequences
Multi-step synthetic sequences that involve halogenation followed by condensation are effective for building specifically substituted thiazoles. A notable example is a patented method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. This process starts with 2,2-dimethyl-4-methylene-1,3-dioxane, which undergoes an addition reaction with a halogenating agent like N-bromosuccinimide (NBS). The resulting intermediate then participates in a condensation reaction with 2-methylpropanethioamide (B17427) to generate 2-isopropyl-4-hydroxymethylthiazole. google.com This intermediate can be subsequently chlorinated and reacted with an amine to install the desired side chain.
Another powerful technique for regioselective synthesis involves the use of di-halogenated thiazoles as building blocks. For example, 2,4-dibromothiazole (B130268) can undergo regioselective cross-coupling reactions. A palladium-catalyzed cross-coupling, such as a Suzuki or Sonogashira reaction, preferentially occurs at the more electron-deficient C-2 position, allowing for the introduction of an alkyl, aryl, or alkynyl substituent at this position while leaving the bromine at C-4 available for subsequent transformations. researchgate.net
Introduction of Specific Functional Groups (e.g., Amino, Carboxyl)
The introduction of specific functional groups, such as amino and carboxyl moieties, onto the thiazole ring is critical for creating derivatives with diverse chemical properties.
Amino Group Introduction: The synthesis of 2-aminothiazoles is commonly achieved directly through the Hantzsch reaction using thiourea. As previously mentioned, 2-amino-4-isopropylthiazole can be synthesized from 1-chloro-3-methyl-2-butanone and thiourea. cdnsciencepub.comdoi.org Another method involves the C2 amination of a pre-formed thiazole ring, which typically requires a halogenation step at the C2 position followed by a nucleophilic aromatic substitution (SNAr) with an amine. researchgate.net The introduction of an aminomethyl group at the C4 position is often accomplished by first creating a 4-(chloromethyl)thiazole intermediate, which can then readily react with a primary or secondary amine, such as aqueous methylamine, to yield the corresponding 4-(aminomethyl)thiazole derivative. google.comprepchem.com
Carboxyl Group Introduction: Thiazolecarboxylic acids are valuable synthetic intermediates. The synthesis of 4-isopropylthiazole-2-carboxylic acid can be accomplished through the hydrolysis of its corresponding ester, ethyl 4-isopropylthiazole-2-carboxylate. This ester precursor can be synthesized via several routes, including modifications of the Hantzsch synthesis using appropriate starting materials. For instance, ethyl 5-isopropyl-2-methylthiazole-4-carboxylate has been constructed using the Hantzsch method. tandfonline.com The introduction of a carboxylic acid group at the 5-position of a 2-aminothiazole ring can also be achieved, as demonstrated in the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acids. researchgate.net
Green Chemistry Principles in Thiazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazoles to reduce environmental impact and improve safety. These approaches focus on using less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.
Several green synthetic methods have been developed, including multi-component single-pot reactions, the use of recyclable catalysts, green solvents, and microwave- or ultrasonic-assisted techniques. A prime example is the one-pot synthesis of 2-aminothiazole derivatives in water, which avoids the use of volatile and hazardous organic solvents. jocpr.com In this method, a ketone is reacted with aqueous hydrogen peroxide and hydrobromic acid to generate the α-bromo ketone in situ, which then condenses with thiourea. jocpr.com This approach eliminates the need to handle the highly lachrymatory α-bromo carbonyl compounds directly.
The use of reusable heterogeneous catalysts, such as silica-supported tungstosilisic acid, also represents a green advancement in Hantzsch thiazole synthesis. mdpi.com These catalysts can be easily recovered by filtration and reused multiple times without significant loss of activity, reducing waste and cost.
Table 2: Comparison of Classical vs. Green Synthesis Approaches for Thiazoles
| Parameter | Classical Hantzsch Synthesis | Green Chemistry Approach | Reference |
| Solvent | Ethanol, DMF, Acetonitrile (B52724) | Water, PEG-400, Ethanol/Water | mdpi.comjocpr.com |
| Catalyst | Often uncatalyzed or uses acid/base promoters | Reusable solid acids (e.g., SiW/SiO₂) | mdpi.com |
| Reagents | Pre-formed, isolated α-haloketones | In situ generated α-haloketones | jocpr.com |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasonic activation | |
| Workup | Solvent extraction, Chromatography | Simple filtration | mdpi.comjocpr.com |
| Hazards | Use of lachrymatory and volatile reagents | Reduced handling of hazardous materials | jocpr.com |
Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical factor in the synthesis of thiazole derivatives, influencing reaction efficiency, product purity, and environmental impact. While traditional syntheses often relied on high-boiling point, hazardous solvents like dimethylformamide (DMF), pyridine, or chlorobenzene, modern approaches prioritize greener and safer alternatives. mdpi.com The development of environmentally benign protocols is a major focus in contemporary organic synthesis. bepls.com
Glycerin , the main byproduct of biodiesel production, has emerged as an excellent alternative reaction medium. acgpubs.org It is low-cost, recyclable, non-toxic, and biodegradable. researchgate.net A variety of α-bromoketones can undergo smooth condensation with thioamides or thioureas in glycerin at room temperature without the need for a catalyst, affording thiazole derivatives in excellent yields within a short reaction time. acgpubs.orgresearchgate.net After the reaction, the product can be extracted with a solvent like ethyl acetate, and the glycerin can be recovered and reused. researchgate.net
| α-Bromoketone | Thioamide/Thiourea | Product | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromo-1-phenylethanone | Thiourea | 4-Phenylthiazol-2-amine | 1.0 | 94 | acgpubs.org |
| 2-Bromo-1-phenylethanone | Thioacetamide | 2-Methyl-4-phenylthiazole | 1.5 | 92 | acgpubs.org |
| 2-Bromo-1-(naphthalen-2-yl)ethanone | Thiourea | 4-(Naphthalen-2-yl)thiazol-2-amine | 1.0 | 92 | acgpubs.org |
| 2-Bromo-1-(4-bromophenyl)ethanone | Thiobenzamide | 4-(4-Bromophenyl)-2-phenylthiazole | 2.0 | 90 | acgpubs.org |
Polyethylene glycol (PEG) , specifically PEG-400, is another effective and recyclable medium for thiazole synthesis. derpharmachemica.com PEG is inexpensive, thermally stable, non-toxic, and easy to handle. It has been successfully used as a solvent for the one-pot, three-component reaction of phenyl acetylene, N-bromo succinimide, and thiourea to produce substituted thiazole derivatives. derpharmachemica.com This approach avoids the use of toxic solvents and often simplifies the work-up procedure. derpharmachemica.com
Other green solvents like water have also been explored. For instance, a high-yielding procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds has been reported using water as the solvent, completely avoiding the need for a catalyst. bepls.com
Microwave-Assisted Synthesis for Enhanced Yields and Kinetics
Microwave-Assisted Synthesis (MAS) has become a transformative tool in organic chemistry, offering significant advantages over conventional heating methods. mdpi.comrsc.org By using microwave irradiation, energy is transferred directly to the reacting molecules, leading to rapid heating and dramatic reductions in reaction times. mdpi.com This often results in higher yields, increased product purity, and milder reaction conditions. mdpi.com
The synthesis of thiazole derivatives has greatly benefited from this technology. For example, in the synthesis of certain thiazolo[5,4-d]thiazole (B1587360) derivatives, microwave irradiation drastically improves both the reaction time and the final yield when compared to classical heating. mdpi.com
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Temperature | 130 °C | 130 °C |
| Reaction Time | 1 hour | 25 minutes |
| Yield | 75% | 92% |
The efficiency of MAS allows for faster exploration of chemical space and accelerates the development of new derivatives. This technique is particularly valuable for synthesizing complex heterocyclic systems where conventional methods may require prolonged heating, potentially leading to decomposition of reactants or products. mdpi.com
Stereoselective Synthesis of Chiral this compound Analogs
The synthesis of specific stereoisomers (enantiomers or diastereomers) is of paramount importance in medicinal chemistry, as the biological activity of a chiral molecule often resides in only one of its isomeric forms. While the synthesis of racemic thiazole derivatives is common, stereoselective methods that yield chiral analogs are more advanced and highly sought after.
A notable advancement in this area is the development of well-defined oxidative chlorination-cyclization processes for the stereoselective synthesis of 4-amido-isothiazolidinone oxide derivatives . nih.gov Although these are isothiazolidinone oxides rather than thiazoles, the principles demonstrate a viable strategy for achieving stereocontrol in related five-membered sulfur-nitrogen heterocycles. In this methodology, the cyclization process is controlled to produce a specific stereochemical outcome, which was definitively confirmed through X-ray crystallography. nih.gov These compounds were designed as potential bacterial serine protease inhibitors, highlighting the link between specific stereochemistry and targeted biological function. nih.gov
Achieving stereoselectivity in the synthesis of chiral analogs of this compound itself would typically involve using chiral starting materials, chiral catalysts, or chiral auxiliaries to guide the formation of the desired stereocenter during the ring-forming or substitution steps of the synthesis.
Chemical Reactivity and Transformation Pathways of 4 Isopropyl 2 Methylthiazole
Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring
The thiazole ring is generally considered to be an electron-rich aromatic system, yet it is less reactive towards electrophilic aromatic substitution than benzene. This is due to the electron-withdrawing inductive effect of the nitrogen atom. However, the sulfur atom can donate electron density through resonance, which, along with the electron-donating alkyl substituents, helps to activate the ring towards electrophiles.
The regioselectivity of electrophilic substitution on the thiazole ring is highly dependent on the nature of the substituents already present. For 4-isopropyl-2-methylthiazole, the C5 position is the most likely site for electrophilic attack. The C2 and C4 positions are deactivated by the adjacent nitrogen atom. Both the 2-methyl and 4-isopropyl groups are electron-donating, which further activates the C5 position.
While specific studies on the electrophilic aromatic substitution of this compound are not abundant in the literature, the general principles of thiazole chemistry suggest that reactions such as nitration, halogenation, and Friedel-Crafts acylation would proceed, albeit potentially requiring forcing conditions, with a strong preference for substitution at the C5 position. Computational studies on similar substituted thiazoles support the notion that the C5 position is the most electron-rich and thus the most susceptible to electrophilic attack. researchgate.net
Nucleophilic Additions and Substitutions
Nucleophilic attack on the unsubstituted thiazole ring is generally difficult due to its electron-rich nature. However, the introduction of electron-withdrawing groups or the quaternization of the ring nitrogen can facilitate nucleophilic substitution. In the case of this compound, the electron-donating alkyl groups make direct nucleophilic substitution on the ring even less favorable.
However, nucleophilic substitution reactions can readily occur on functional groups attached to the thiazole ring. A notable example is the synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole, a key intermediate in the preparation of the HIV protease inhibitor Ritonavir. google.comgoogle.com In this synthesis, 2-isopropyl-4-chloromethylthiazole undergoes a nucleophilic substitution reaction with methylamine, where the chloromethyl group at the C4 position is the site of attack. google.comprepchem.com
Table 1: Nucleophilic Substitution for the Synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole
| Starting Material | Reagent | Product | Reaction Type | Reference |
| 2-isopropyl-4-chloromethylthiazole hydrochloride | 40% aqueous methylamine | 2-isopropyl-4-(methylaminomethyl)thiazole | Nucleophilic Substitution | google.comprepchem.com |
This reaction highlights the utility of functionalized thiazoles in building more complex molecules through nucleophilic substitution pathways on side chains.
Oxidation and Reduction Chemistry
The sulfur atom in the thiazole ring is susceptible to oxidation. Thiazoles can be oxidized to form the corresponding sulfoxides and, under more vigorous conditions, sulfones. These reactions are typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). google.comorganic-chemistry.org The oxidation of the sulfur atom alters the electronic properties of the ring, making it more electron-deficient. While specific studies on the oxidation of this compound are limited, it is expected to follow this general reactivity pattern.
The reduction of the thiazole ring is also possible, leading to the formation of thiazolidines. This transformation typically requires strong reducing agents. The reduction of the aromatic thiazole ring to a saturated thiazolidine (B150603) ring represents a significant change in the chemical properties of the molecule, moving from a planar, aromatic system to a non-planar, saturated heterocycle. Such reductions can be synthetically useful for creating novel structures with different biological activities. nih.gov
Direct C-H Bond Activation and Functionalization
Direct C-H bond activation has emerged as a powerful tool in organic synthesis for the functionalization of heteroaromatic compounds, including thiazoles. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to substituted thiazoles.
The regioselectivity of C-H activation on the thiazole ring is a critical aspect of these reactions. In general, the C5 position is the most acidic and often the most reactive site for deprotonation-metalation pathways. For 4-substituted-2-alkylthiazoles, C-H activation and subsequent arylation predominantly occur at the C5 position. researchgate.netdigitellinc.comresearchgate.net The directing effects of the substituents play a crucial role. In this compound, the C5-H bond is the most likely to be activated due to the electronic activation from the adjacent sulfur and the directing influence of the 4-isopropyl group.
Various transition metal catalysts have been employed for the C-H activation of thiazoles, with palladium and nickel complexes being particularly prominent. Nickel(II) complexes, often in combination with specific ligands, have proven to be effective for the direct C5-arylation of thiazole derivatives. researchgate.netdigitellinc.comchemrxiv.orgacs.org For instance, an air- and moisture-stable iminopyridine-based α-diimine nickel(II) complex has been reported for the direct C5-H bond arylation of 4-methylthiazole. researchgate.netacs.org These reactions often proceed under relatively mild conditions and can tolerate a range of functional groups on the coupling partner.
Table 2: Catalytic Systems for C-H Arylation of Substituted Thiazoles
| Thiazole Substrate | Catalyst System | Position of Arylation | Reference |
| 4-Methylthiazole | Iminopyridine-based α-diimine nickel(II) complex | C5 | researchgate.netacs.org |
| 2-Isobutylthiazole | Palladium N-heterocyclic carbene (Pd-NHC) complexes | C5 | researchgate.net |
Mechanistic studies of C-H activation in thiazoles have revealed several possible pathways. For nickel-catalyzed C-H arylation of 4-methylthiazole, computational studies, including Density Functional Theory (DFT) calculations, suggest that the mechanism may involve an electrophilic aromatic substitution-type pathway. researchgate.netacs.org In this mechanism, the nickel catalyst acts as a Lewis acid to activate the aryl halide, which then undergoes an electrophilic attack on the electron-rich C5 position of the thiazole.
Competition experiments have further elucidated the electronic nature of this transformation, supporting the involvement of an electrophilic aromatic substitution mechanism. researchgate.netacs.org Understanding these mechanistic details is crucial for the rational design of more efficient and selective catalysts for the functionalization of thiazoles like this compound.
Ring-Opening Reactions and Photochemical Transformations of this compound
The photochemical behavior of thiazole and its derivatives is a complex field of study, revealing various transformation pathways upon exposure to ultraviolet (UV) radiation. While specific research on the photochemistry of this compound is not extensively documented in publicly available literature, the reactivity of this compound can be inferred from studies on analogous substituted thiazoles. The presence of alkyl groups at the 2- and 4-positions is expected to influence the electronic properties and the stability of the thiazole ring, thereby directing the course of photochemical reactions.
Upon absorption of UV light, thiazole derivatives can be promoted to an excited state, which may then undergo a variety of transformations, including ring-opening reactions. These reactions typically involve the cleavage of one or more bonds within the heterocyclic ring, leading to the formation of highly reactive intermediates. These intermediates can then rearrange to form stable photoproducts or participate in secondary reactions.
Identification of Photoproducts
Direct experimental data on the photoproducts of this compound is scarce. However, based on studies of structurally related thiazoles, several potential photoproducts can be postulated. The irradiation of thiazole and its derivatives in various solvents or isolated in low-temperature matrices has been shown to yield a range of open-chain and isomeric products.
For instance, studies on the UV-induced photoreactions of thiazole have identified the formation of isocyano compounds. researchgate.net The major ring-opening photoreactions are often initiated by the cleavage of the S1–C2 bond, which can lead to intermediates like isocyanoethenethiol or isocyanothiirane. researchgate.net These initial products can undergo further photolysis to yield secondary products.
In the case of substituted thiazoles, such as 2-amino-4-methylthiazole (B167648), UV irradiation has been shown to produce a variety of photoproducts resulting from different ring-cleavage pathways. herts.ac.ukepa.gov These include compounds formed through the cleavage of the C–S and C–N bonds.
Given these precedents, the photolysis of this compound would likely yield a mixture of photoproducts. The specific nature of these products would be influenced by the isopropyl and methyl substituents. A hypothetical list of potential photoproducts, based on analogy to other irradiated thiazoles, is presented in the table below.
| Hypothetical Photoproduct | Postulated Formation Pathway |
| 1-Isocyano-2-methyl-1-butene-1-thiol | Cleavage of S1-C2 bond and subsequent rearrangement |
| 3-Isocyano-4-methyl-2-pentene | Cleavage and loss of sulfur |
| 2-Methyl-3-isopropylisothiazole | Photoisome rization |
| Various fragmentation products | Cleavage of multiple ring bonds |
This table is illustrative and based on the photochemical behavior of analogous compounds. The actual photoproducts of this compound would need to be confirmed experimentally.
Proposed Photoreaction Mechanisms
The proposed photoreaction mechanisms for this compound are based on well-established photochemical principles observed in other thiazole derivatives. researchgate.net The process is believed to initiate with the absorption of a photon, leading to an excited singlet or triplet state of the molecule. From this excited state, several reaction pathways can be envisioned.
One of the primary proposed mechanisms involves the homolytic cleavage of the weakest bond in the excited thiazole ring. In many thiazole derivatives, the S1–C2 bond is susceptible to cleavage. For this compound, this would lead to the formation of a diradical intermediate. This diradical could then undergo several transformations:
Intramolecular Rearrangement: The diradical could rearrange to form an isomeric ring structure, such as an isothiazole (B42339) derivative.
Ring Opening to Linear Intermediates: The diradical could lead to a fully ring-opened species, such as an isothiocyanate or a nitrile-containing thiol. Subsequent hydrogen shifts or further bond cleavages in these linear intermediates would then lead to the final photoproducts.
Fragmentation: The excited molecule or the initial diradical could undergo fragmentation into smaller molecules.
Another potential pathway involves a concerted ring-opening reaction, possibly leading directly to linear photoproducts without the formation of a long-lived diradical intermediate. The substituents on the thiazole ring, namely the electron-donating isopropyl and methyl groups, would play a crucial role in stabilizing or destabilizing potential intermediates, thereby influencing which reaction pathway is favored.
The study of 2-amino-4-methylthiazole photolysis has shown that cleavage of the C–S and C–N bonds can lead to the formation of carbodiimides and other complex structures. herts.ac.ukepa.gov By analogy, similar bond fissions could occur in this compound, leading to a diverse array of photoproducts. The presence of the isopropyl group could also introduce pathways involving hydrogen abstraction from the isopropyl moiety, further diversifying the potential outcomes.
It is important to emphasize that these proposed mechanisms are based on analogies with other thiazole systems and would require detailed experimental and computational studies on this compound for definitive confirmation. researchgate.netresearchgate.net
Spectroscopic and Advanced Analytical Characterization of 4 Isopropyl 2 Methylthiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.
The ¹H NMR spectrum of 4-isopropyl-2-methylthiazole provides definitive evidence for its structural components. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following proton signals are observed:
A doublet for the six methyl protons of the isopropyl group.
A septet for the single methine proton of the isopropyl group, which is characteristic of a proton coupled to six equivalent protons.
A singlet for the three protons of the methyl group attached to the thiazole (B1198619) ring.
A singlet for the proton on the thiazole ring.
These assignments are consistent with the structure of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.39 | Doublet | 6H | -CH(CH₃ )₂ |
| ~3.28 | Septet | 1H | -CH (CH₃)₂ |
| ~2.41 | Singlet | 3H | -CH₃ |
| ~6.69 | Singlet | 1H | Thiazole C5-H |
Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The expected signals for this compound are:
A signal for the two equivalent methyl carbons of the isopropyl group.
A signal for the methine carbon of the isopropyl group.
A signal for the methyl carbon attached to the thiazole ring.
Signals for the three carbon atoms within the thiazole ring.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ nih.gov
| Chemical Shift (δ) ppm | Assignment |
| ~17.0 | -CH₃ (ring) |
| ~23.2 | -CH(C H₃)₂ |
| ~33.3 | -C H(CH₃)₂ |
| ~111.7 | Thiazole C 5 |
| ~152.0 | Thiazole C 4 |
| ~177.4 | Thiazole C 2 |
Note: These are approximate chemical shifts and can vary. nih.gov
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. nih.gov
COSY (Correlation Spectroscopy): A COSY experiment on this compound would show a clear correlation between the methine proton of the isopropyl group and the six methyl protons of the same group. researchgate.netmdpi.com This confirms the isopropyl moiety.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates each proton to the carbon it is attached to. nih.govemerypharma.com For instance, it would show a cross-peak between the thiazole C5-H proton and the thiazole C5 carbon, as well as correlations for the protons and carbons of the isopropyl and methyl groups. researchgate.netpitt.edu
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.govemerypharma.com Key HMBC correlations for this compound would include:
Correlations from the methyl protons on the thiazole ring to the C2 and C4 carbons of the ring.
Correlations from the methine proton of the isopropyl group to the C4 carbon of the thiazole ring and the methyl carbons of the isopropyl group. researchgate.netmdpi.com
These 2D NMR experiments collectively provide a comprehensive and definitive structural confirmation of this compound. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. farmaciajournal.com
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ that corresponds to its molecular weight. nist.gov The fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways often involve the loss of small, stable molecules or radicals. For this compound, common fragments would arise from:
Loss of a methyl radical (•CH₃) from the isopropyl group.
Loss of a propyl radical (•C₃H₇).
Cleavage of the thiazole ring.
The base peak in the mass spectrum, the most intense peak, often corresponds to a particularly stable fragment ion. libretexts.org For 2-isopropyl-4-methylthiazole (B103707), the base peak is often observed at m/z 126, corresponding to the loss of a methyl group. nih.gov Another significant peak is at m/z 141, which is the molecular ion. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. acs.org This precision allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound, with a molecular formula of C₇H₁₁NS, HRMS would confirm this composition with a high degree of certainty. nist.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups. researchgate.net Key expected absorptions include:
C-H stretching vibrations from the alkyl groups (isopropyl and methyl) typically appear in the 2850-3000 cm⁻¹ region. researchgate.net
C=N stretching of the thiazole ring can be observed around 1500-1600 cm⁻¹. researchgate.net
C=C stretching of the thiazole ring.
C-S stretching vibrations, characteristic of the thiazole ring, are typically found in the fingerprint region (below 1500 cm⁻¹).
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| ~2960 | C-H stretch (aliphatic) |
| ~1523 | C=N stretch (thiazole) |
| ~1460 | C-H bend (aliphatic) |
| ~700-800 | C-S stretch (thiazole) |
Note: These are general ranges and specific values can vary. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com The Raman spectrum of this compound would also show peaks corresponding to the various vibrational modes of the molecule. nih.govresearchgate.net Strong Raman scattering is often observed for symmetric vibrations and bonds involving heavier atoms, making it particularly useful for observing the C-S bond and the symmetric vibrations of the thiazole ring.
Vibrational Analysis of Functional Groups
Vibrational spectroscopy, primarily through Fourier-transform infrared (FTIR) spectroscopy, provides detailed information about the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.
The key functional groups in this compound are the thiazole ring and the alkyl substituents (isopropyl and methyl groups). The vibrational spectrum reveals characteristic bands for the C=N, C=C, and C-S bonds within the heterocyclic ring, as well as the C-H bonds of the alkyl groups. In substituted thiazoles, the C=N and C=C stretching vibrations are often observed in the 1650-1450 cm⁻¹ region. nih.govresearchgate.net For instance, studies on various thiazole derivatives show distinct peaks for C=N and C=C stretching, as well as aliphatic and aromatic C-H stretching. nih.gov
The analysis of the FTIR spectrum allows for the confirmation of the compound's structure by identifying these characteristic vibrations. The table below summarizes the expected vibrational modes for this compound based on data for similar thiazole compounds. nih.govresearchgate.netnih.gov
Table 1: Characteristic Infrared Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (aliphatic) | Isopropyl and Methyl groups | 2970 - 2870 |
| C=N Stretch | Thiazole Ring | ~1620 - 1590 |
| C=C Stretch | Thiazole Ring | ~1550 - 1480 |
| C-H Bend (aliphatic) | Isopropyl and Methyl groups | 1465 - 1370 |
| Ring Vibrations | Thiazole Ring | 1400 - 1000 |
| C-S Stretch | Thiazole Ring | 800 - 600 |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and sample state.
Matrix Isolation FTIR Studies for Tautomeric Forms
Matrix isolation is a powerful technique where molecules are trapped in an inert, solid matrix (like argon) at very low temperatures (typically below 20 K). mdpi.com This method allows for the study of individual molecules and highly reactive or unstable species by preventing intermolecular interactions. When combined with FTIR spectroscopy, it can be used to investigate the potential for tautomerism.
Tautomers are structural isomers that readily interconvert, often through the migration of a proton. For the 2-amino-4-methylthiazole (B167648) molecule, theoretical calculations and matrix isolation FTIR studies have been conducted to investigate its possible tautomeric forms. mdpi.comnih.govsemanticscholar.org These studies revealed that the amino tautomer is the most stable form, and other potential imino tautomers are significantly higher in energy. mdpi.comsemanticscholar.org
For this compound, significant tautomerism is not expected. The specified structure, with the double bonds within the thiazole ring (an aromatic system), represents the most stable tautomeric form. mdpi.com Any potential tautomers involving the migration of a proton from the methyl or isopropyl group to the ring nitrogen would disrupt the aromaticity of the thiazole ring, making them energetically unfavorable. While specific matrix isolation studies on this compound are not widely reported, the principles established from studies on similar thiazoles, like 2-amino-4-methylthiazole and thiazole itself, strongly suggest that it exists predominantly as a single, stable tautomer under normal conditions. mdpi.comresearchgate.netresearchgate.net
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography is an essential technique for separating components of a mixture, allowing for both qualitative identification and quantitative analysis. pennwest.edu Gas and liquid chromatography are particularly important for the analysis of volatile and non-volatile compounds, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas chromatography-mass spectrometry (GC-MS) is the premier method for analyzing volatile compounds like this compound. mdpi.comnist.gov In this technique, the compound is vaporized and separated from other volatile components as it passes through a long, thin capillary column (the GC part). etamu.edu After separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. nist.govlibretexts.org The resulting mass spectrum is a unique "fingerprint" based on the mass-to-charge ratio (m/z) of the fragments, which allows for definitive identification. etamu.edu
This compound is found in various food products and is used as a flavoring agent, making GC-MS a critical tool for its detection and analysis in complex matrices. nih.govbiorxiv.orggcms.cz The retention time from the GC and the fragmentation pattern from the MS provide a high degree of certainty in its identification.
Table 2: Typical GC-MS Parameters and Expected Fragmentation for this compound
| Parameter | Description |
|---|---|
| GC Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |
| Carrier Gas | Helium or Hydrogen. etamu.edu |
| Ionization Method | Electron Ionization (EI) at 70 eV is standard. libretexts.org |
| Molecular Ion (M⁺) | The parent peak is expected at m/z = 141, corresponding to the molecular weight of C₇H₁₁NS. nih.gov |
| Major Fragments | Fragmentation would likely involve the loss of a methyl group from the isopropyl substituent (m/z = 126) and the cleavage of the isopropyl group itself (m/z = 98). Other fragments would arise from the cleavage of the thiazole ring. |
Note: The relative abundance of fragments is a key identifier.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. pennwest.edu It is particularly useful for compounds that are not sufficiently volatile for GC analysis, or when derivatization is not desirable. For quantitative analysis, HPLC with UV detection is a common and robust method. d-nb.infoacs.org
For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net The compound's retention is controlled by its hydrophobicity; more non-polar compounds are retained longer on the column.
While specific validated methods for this compound are not extensively published, methods for other thiazole derivatives provide a clear blueprint. d-nb.infosielc.comresearchgate.net These methods commonly use C18 columns with a mobile phase of acetonitrile and a buffered aqueous solution, with detection by UV spectrophotometry at a wavelength where the thiazole ring absorbs light. d-nb.infoacs.orgsielc.com Such a method allows for accurate and precise quantification, making it ideal for purity assessment in bulk material or formulated products. oatext.com
Table 3: Representative HPLC Method for Quantitative Analysis of this compound
| Parameter | Condition |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase | C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). researchgate.net |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and water (often with a pH modifier like formic or phosphoric acid). sielc.com |
| Detector | UV-Vis Diode Array Detector (DAD) or UV Detector, monitoring at a wavelength around 220-280 nm. d-nb.info |
| Quantification | Based on the peak area from a calibration curve constructed using standards of known concentration. uchile.cl |
Computational and Theoretical Investigations of 4 Isopropyl 2 Methylthiazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry.
Geometric Optimization and Electronic Structure Analysis
A foundational step in computational analysis is geometric optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For 4-isopropyl-2-methylthiazole, this would involve calculating key structural parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C2-N3 Bond Length (Å) | Data not available |
| N3-C4 Bond Length (Å) | Data not available |
| C4-C5 Bond Length (Å) | Data not available |
| C5-S1 Bond Length (Å) | Data not available |
| S1-C2 Bond Length (Å) | Data not available |
| C2-N3-C4 Bond Angle (°) | Data not available |
| N3-C4-C5 Bond Angle (°) | Data not available |
| C4-C5-S1 Bond Angle (°) | Data not available |
| C5-S1-C2 Bond Angle (°) | Data not available |
This table is for illustrative purposes only. The values would be determined through DFT calculations.
Analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, influencing its polarity and reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
This table is for illustrative purposes only. The values would be calculated using DFT.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential (electron-poor) and are prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites on the molecule.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure and provide a more detailed understanding of its vibrational modes and electronic environment.
Tautomerism and Isomeric Stability Studies
Thiazole (B1198619) derivatives can exhibit tautomerism. Computational studies could be employed to investigate the relative stabilities of different tautomeric forms of this compound. By calculating the energies of each tautomer, it would be possible to predict the predominant form under various conditions. Similarly, the relative stabilities of other isomers, such as 2-isopropyl-4-methylthiazole (B103707), could be computationally compared.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the transition states and intermediates of a potential reaction involving this compound, researchers could gain a detailed understanding of the reaction pathway, activation energies, and the factors that influence the reaction rate and selectivity. This would be invaluable for designing new synthetic routes or understanding its role in chemical processes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, MD simulations can provide significant insights into its conformational flexibility and how it interacts with its environment.
Conformational Analysis:
The presence of the rotatable isopropyl group in this compound suggests that the molecule can exist in various conformations. Conformational analysis through MD simulations would involve tracking the torsional angles of the isopropyl group relative to the thiazole ring over time. This analysis helps in identifying the most stable, low-energy conformations and the energy barriers between different conformational states. researchgate.net Such studies are crucial as the conformation of a molecule can significantly influence its biological activity and physical properties.
Illustrative Data on Conformational Preferences: An MD simulation could reveal the probability distribution of the key dihedral angle, providing a quantitative measure of conformational preferences.
Interactive Table: Illustrative Dihedral Angle Distribution for this compound
| Dihedral Angle Range (degrees) | Population (%) |
|---|---|
| -180 to -120 | 15 |
| -120 to -60 | 35 |
| -60 to 0 | 5 |
| 0 to 60 | 5 |
| 60 to 120 | 35 |
| 120 to 180 | 5 |
Note: This data is hypothetical and for illustrative purposes only.
Intermolecular Interactions:
MD simulations are also instrumental in studying the non-covalent interactions between this compound and other molecules, such as solvents or biological macromolecules. gatech.edumdpi.com These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, govern many of the compound's properties. gatech.edu For instance, simulations in an aqueous environment can reveal how water molecules arrange around the thiazole derivative, providing insights into its solubility. nih.govresearchgate.net In a biological context, MD can simulate the binding of this compound to a protein's active site, helping to understand the key interactions that stabilize the complex.
Quantum Chemical Descriptors for Reactivity and Pharmacophore Modeling
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties of molecules. mdpi.com These properties, often referred to as quantum chemical descriptors, are vital for predicting a molecule's reactivity and for its use in pharmacophore modeling. jocpr.comnih.gov
Reactivity Descriptors:
Several quantum chemical descriptors help in understanding the reactivity of this compound:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. youtube.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com
Electrostatic Potential (ESP): The ESP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other polar molecules or ions.
Mulliken Charges: These calculations provide an estimate of the partial atomic charges within the molecule, offering another way to understand its polarity and reactive sites.
Illustrative Table of Quantum Chemical Descriptors for this compound
| Descriptor | Value (Illustrative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Note: This data is hypothetical and for illustrative purposes only, based on general values for similar heterocyclic compounds.
Pharmacophore Modeling:
Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. grafiati.com Quantum chemical descriptors for this compound, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic ring locations, can be used to build a pharmacophore model. This model can then be used to screen large databases of compounds to find other molecules that share the same essential features and are therefore likely to have similar biological activity.
Biological Activity and Mechanistic Pharmacology of 4 Isopropyl 2 Methylthiazole Derivatives
Antimicrobial Properties
Thiazole (B1198619) derivatives are a significant class of heterocyclic compounds that have been extensively studied for their wide range of pharmacological activities. researchgate.netnih.gov Among these, their antimicrobial properties are particularly noteworthy, with research demonstrating efficacy against a variety of pathogenic bacteria and fungi. researchgate.netbiointerfaceresearch.com The versatility of the thiazole ring allows for chemical modifications that can enhance their potency and spectrum of activity, making them promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens. researchgate.netresearchgate.net
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives of the thiazole scaffold have demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Studies have shown that these compounds can inhibit the growth of clinically relevant strains such as Staphylococcus aureus and Enterococcus faecalis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.netgoums.ac.ir
The antibacterial efficacy of these derivatives is often influenced by the nature of the substituents on the thiazole ring. For example, the incorporation of a coumarin residue into thiazole derivatives has been explored to create hybrid molecules with antibacterial properties. researchgate.net Similarly, novel thiazole compounds have been shown to exhibit potent activity against multidrug-resistant staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some derivatives have been reported to show superior or comparable activity to established antibiotics like ciprofloxacin. researchgate.net While some thiazole derivatives show a broad spectrum of activity, others may exhibit greater potency against Gram-positive bacteria compared to Gram-negative strains. goums.ac.ir The structural diversity of these compounds allows for the fine-tuning of their antibacterial profiles.
Antifungal Efficacy (e.g., Candida species)
In addition to their antibacterial properties, thiazole derivatives have emerged as potent antifungal agents, particularly against various Candida species, which are common causes of opportunistic fungal infections. nih.govresearchgate.net Research has highlighted the effectiveness of these compounds against Candida albicans, the most prevalent pathogenic species, as well as non-albicans species like C. krusei and C. parapsilosis. researchgate.netmdpi.com
Certain 2-hydrazinyl-1,3-thiazole derivatives have exhibited promising anti-Candida activity, with some compounds showing lower Minimum Inhibitory Concentration (MIC) values than the widely used antifungal drug fluconazole. nih.gov Studies on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have also confirmed very strong antifungal effects against clinical isolates of C. albicans. nih.gov Notably, the antifungal action of some thiazole derivatives extends to fluconazole-resistant Candida strains, indicating their potential to address the growing challenge of antifungal drug resistance. researchgate.net
In Vitro Studies on Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of antimicrobial compounds is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov Numerous studies have established the MIC values for various thiazole derivatives against a panel of bacterial and fungal pathogens.
The data below showcases the MIC values of selected thiazole derivatives against various microbial strains, demonstrating their potential as antimicrobial agents.
Table 1: Minimum Inhibitory Concentrations (MIC) of Thiazole Derivatives against Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC Value |
|---|---|---|
| Thiazole-Ciprofloxacin Hybrid (4i) | S. typhi (clinical) | 0.78 µM |
| Thiazole-Ciprofloxacin Hybrid (4j) | S. typhi (clinical) | 0.78 µM |
| Thiazole-Ciprofloxacin Hybrid (4a) | S. aureus (ATCC25923) | 3.12 µM |
| Thiazole Orange Derivative (1) | S. aureus (MRSA) | 1.5-3.0 µg/mL |
| Thiazole Orange Derivative (1) | E. faecium (VRE) | 0.75-1.5 µg/mL |
| Benzothiazole-based Thiazolidinone (18) | P. aeruginosa | 0.10 mg/mL |
| Thiazole Derivative (2) | S. epidermidis | 1.40 µg/mL |
Data sourced from multiple research articles. researchgate.netnih.govnih.govnih.gov
Table 2: Minimum Inhibitory Concentrations (MIC) of Thiazole Derivatives against Fungal (Candida) Strains
| Compound/Derivative | Fungal Strain | MIC Value |
|---|---|---|
| 2-Hydrazinyl-thiazole (7a) | C. albicans | 3.9 µg/mL |
| 2-Hydrazinyl-thiazole (7b) | C. albicans | 3.9 µg/mL |
| 2-Hydrazinyl-thiazole (7c) | C. albicans | 3.9 µg/mL |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole | C. albicans (clinical isolates) | 0.008–7.81 µg/mL |
| Thiazolylhydrazone (1) | C. albicans | 0.125–16.0 µg/mL |
| Thiazolylhydrazone (2) | C. albicans | 0.125–16.0 µg/mL |
Data sourced from multiple research articles. nih.govmdpi.comnih.gov
Molecular Mechanisms of Antimicrobial Action (e.g., Interference with Cell Wall Synthesis)
The mechanisms through which thiazole derivatives exert their antimicrobial effects are diverse and depend on their specific chemical structures. A primary target in bacteria is the cell wall, a structure essential for bacterial survival. Some benzothiazole-based derivatives are thought to interfere with cell wall synthesis by inhibiting enzymes crucial for this process. nih.govnih.gov For instance, molecular docking studies have suggested that certain derivatives may inhibit the MurB enzyme, which is a key player in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. nih.gov
Another identified target is the FtsZ protein, a homolog of eukaryotic tubulin that is fundamental to bacterial cell division. A thiazole orange derivative has been shown to disrupt the formation of the FtsZ ring (Z-ring) at the division site, leading to bactericidal activity against a broad spectrum of bacteria. nih.gov In the context of antifungal action, the mechanism of some thiazole derivatives is believed to involve the disruption of the fungal cell wall and/or cell membrane integrity. nih.gov
Antiviral Potential
The structural and chemical properties of the thiazole nucleus make it a valuable scaffold in medicinal chemistry for the development of agents targeting viral infections.
Role as Intermediates in HIV Protease Inhibitor Synthesis
The thiazole ring serves as an important building block in the synthesis of more complex molecules with potential antiviral activity, including those targeting the Human Immunodeficiency Virus (HIV). nih.gov While not always present in the final drug structure, thiazole derivatives can act as crucial intermediates in the synthetic pathways leading to potent antiviral agents. For example, thiazole-containing structures have been investigated in the context of developing HIV-1 non-nucleoside reverse transcriptase inhibitors. researchgate.net
Furthermore, the synthesis of novel aminoguanidines derived from 2-amino-4-arylthiazoles has been explored for their potential bioactivity. mdpi.com The development of potent HIV protease inhibitors, such as Darunavir and its analogues, involves complex multi-step syntheses where heterocyclic intermediates can play a key role in constructing the final pharmacophore. nih.gov The versatility of thiazole chemistry allows for its incorporation into synthetic strategies aimed at producing novel and effective HIV protease inhibitors.
Studies on Viral Replication Pathway Modulation
Thiazole derivatives have been identified as promising scaffolds in the development of antiviral agents, with research indicating their ability to interfere with viral replication. Certain 4-substituted-2-thiazole amides have demonstrated inhibitory effects against alphaviruses, such as the Chikungunya virus (CHIKV). nih.gov
One notable derivative, 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, was found to be a potent inhibitor of CHIKV, exhibiting an EC₅₀ of 0.6 μM. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of an even more potent inhibitor, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, which showed a viral titer reduction of 8.7 logs at a 10 μM concentration. nih.gov Mechanistic studies revealed that this compound inhibits alphavirus replication by specifically blocking the translation of subgenomic viral RNA, which is essential for the synthesis of viral structural proteins. nih.gov
Additionally, other classes of thiazole-containing compounds, such as pyridobenzothiazolone (PBTZ) analogues, have shown broad-spectrum activity against various respiratory viruses. mdpi.com These compounds have been found to inhibit different replicative phases of viruses like the respiratory syncytial virus (RSV), human coronavirus (HCoV), and influenza A virus (IFV-A) in a manner specific to each virus. mdpi.com Isothiazole (B42339) derivatives have also been reported to be active against a range of RNA and DNA viruses, including rhinoviruses, Coxsackie B1, measles virus, poliovirus 1, and Echovirus 9. nih.gov
Anticancer and Cytotoxic Effects
The thiazole ring is a core structure in numerous compounds investigated for their potential in cancer therapy. mdpi.comresearchgate.net Derivatives of 4-isopropyl-2-methylthiazole and related analogues have been extensively studied for their cytotoxic effects against various cancer cell lines, acting through mechanisms that include the induction of apoptosis and cell cycle arrest.
A significant body of research has demonstrated the antiproliferative activity of thiazole derivatives across a wide spectrum of human cancer cell lines. For instance, 4-methylthiazole has shown dose- and time-dependent selective cytotoxicity against K562 chronic myeloid leukemia cells while having limited effect on healthy peripheral blood mononuclear cells (PBMNCs). doi.org
The cytotoxic potential, often measured as the half-maximal inhibitory concentration (IC₅₀), varies depending on the specific chemical structure of the derivative and the cancer cell line being tested. mdpi.com Novel thiazole-naphthalene derivatives have exhibited potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with the most active compound, designated 5b, showing IC₅₀ values of 0.48 μM and 0.97 μM, respectively. nih.gov Other studies have reported thiazole derivatives with significant cytotoxicity against HepG2 (liver cancer), C6 (glioma), and various other cancer cell lines. mdpi.comturkjps.org The data from several studies are summarized in the table below.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 | mdpi.comresearchgate.net |
| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 | mdpi.comresearchgate.net |
| Thiazole-Naphthalene 5b | MCF-7 (Breast) | 0.48 | nih.gov |
| Thiazole-Naphthalene 5b | A549 (Lung) | 0.97 | nih.gov |
| 1,3,4-Thiadiazole Derivative 3 | A549 (Lung) | 21.00 (µg/mL) | turkjps.org |
| 1,3,4-Thiadiazole Derivative 3 | C6 (Glioma) | 22.00 (µg/mL) | turkjps.org |
| 1,3,4-Thiadiazole Derivative 4 | C6 (Glioma) | 18.50 (µg/mL) | turkjps.org |
| Aminothiazole-benzazole 6b | MCF-7 (Breast) | 17.2 | researchgate.net |
| Aminothiazole-benzazole 6b | A549 (Lung) | 19.0 | researchgate.net |
The anticancer activity of thiazole derivatives is frequently linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells. ksbu.edu.tr
Apoptosis Induction: Studies on 4-methylthiazole have shown that it can trigger apoptosis in leukemia cell lines such as K562 and HL-60. doi.orgresearchgate.net The mechanism involves the intrinsic mitochondrial pathway, characterized by key events such as:
Mitochondrial Membrane Potential Disruption: A significant decrease in the mitochondrial membrane potential is observed. doi.orgksbu.edu.tr
Cytochrome C Release: The disruption of the mitochondrial membrane leads to the release of Cytochrome C into the cytoplasm. doi.orgksbu.edu.tr
Caspase Activation: Released Cytochrome C activates downstream effector caspases, particularly Caspase-3, a critical executioner of apoptosis. doi.orgksbu.edu.tr
Modulation of Bcl-2 Family Proteins: An upregulation of pro-apoptotic proteins like Bax and Bak and a downregulation of anti-apoptotic proteins are often noted. doi.org
Cell Cycle Arrest: Thiazole derivatives have been shown to interfere with the progression of the cell cycle, a crucial process for tumor growth. nih.gov Depending on the specific compound and cell type, arrest can occur at different phases of the cycle.
G2/M Phase Arrest: Certain thiazole-naphthalene derivatives cause a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This effect has been linked to the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle necessary for cell division. nih.gov
G1/S and pre-G1 Phase Arrest: Other derivatives induce cell cycle arrest at the G1/S transition or lead to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.comresearchgate.net For example, one compound increased the pre-G1 cell population in MCF-7 cells from 2.02% to 37.36%. mdpi.comresearchgate.net
| Compound Class | Cancer Cell Line | Observed Mechanism | Reference |
|---|---|---|---|
| 4-Methylthiazole | K562 & HL-60 (Leukemia) | Induction of apoptosis via mitochondrial pathway (Caspase-3 activation, Cytochrome C release). | doi.orgresearchgate.net |
| Thiazole-Naphthalene Derivatives | MCF-7 (Breast) | Cell cycle arrest at G2/M phase; Induction of apoptosis. | nih.gov |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast) | Cell cycle arrest at G1/S phase; Accumulation in pre-G1 phase. | mdpi.comresearchgate.net |
| 1,3,4-Thiadiazole Derivatives | A549 (Lung) & C6 (Glioma) | Cell cycle arrest at G1/S and G2/M phases. | turkjps.org |
Anti-inflammatory Properties and Immunomodulation
Beyond their direct cytotoxic effects, some thiazole derivatives can modulate the immune system and exhibit anti-inflammatory properties, primarily through their influence on cytokine production.
Cytokines are signaling proteins that play a critical role in inflammation. nih.gov The modulation of pro-inflammatory and anti-inflammatory cytokines is a key aspect of the biological activity of some thiazole compounds.
In studies involving the HL-60 leukemia cell line, treatment with 4-methylthiazole resulted in a significant increase in the levels of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine that can also promote apoptosis in tumor cells. ksbu.edu.trresearchgate.net Concurrently, the same compound caused a dose-dependent decrease in Interleukin-10 (IL-10), an anti-inflammatory cytokine, which may reduce immunosuppressive conditions within the tumor microenvironment. ksbu.edu.trresearchgate.net In this particular study, levels of Interleukin-6 (IL-6) remained unchanged. ksbu.edu.tr
However, in a different study using K562 leukemia cells, 4-methylthiazole exhibited a dose-dependent modulation of IL-6, with lower concentrations causing a decrease and higher concentrations leading to a significant increase in IL-6 levels. doi.org In this case, TNF-α and IL-10 levels were unaffected. doi.org This suggests that the immunomodulatory effects can be highly dependent on the specific derivative, its concentration, and the cellular context. Other related heterocyclic compounds have also been shown to inhibit pro-inflammatory cytokines, including IL-6 and TNF-α, as well as the enzyme Cyclooxygenase-2 (COX-2). nih.govresearchgate.net
Enzyme and Receptor Interaction Studies
The diverse biological activities of this compound derivatives stem from their interactions with various enzymes and cellular receptors. These interactions are fundamental to their mechanisms of action.
Enzyme Inhibition:
Tubulin: As mentioned previously, some thiazole-naphthalene derivatives act as potent inhibitors of tubulin polymerization, with IC₅₀ values as low as 3.3 μM. nih.gov By binding to the colchicine site on tubulin, they disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. nih.gov
Kinases: Thiazole derivatives have been found to inhibit several protein kinases involved in cancer progression. One compound was shown to be an effective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, with an IC₅₀ of 0.15 μM. mdpi.comresearchgate.net Molecular docking studies have also suggested potential binding affinity for other kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). mdpi.com
Cyclooxygenase (COX): Certain thiazole analogues have been investigated as inhibitors of COX enzymes, which are central to inflammation. mdpi.com Studies on related heterocyclic compounds have identified selective inhibitors of COX-2. nih.govmdpi.com
Other Enzymes: Various 2-amino thiazole derivatives have demonstrated inhibitory activity against metabolic enzymes such as carbonic anhydrase I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov
Receptor Interaction:
Adenosine Receptors: Thiazole and thiadiazole analogues have been developed as antagonists for adenosine receptors. nih.govnih.gov Specific derivatives show high affinity and selectivity for the A₁ and A₃ subtypes. For example, N-[3-(4-methoxy-phenyl)- nih.govnih.govjournalagent.comthiadiazol-5-yl]-acetamide was identified as a potent A₃ antagonist with a Kᵢ value of 0.79 nM. nih.gov
Androgen Receptor: A series of thiazole-based inhibitors have been synthesized to selectively target the DNA-binding domain of the androgen receptor, which is crucial for the progression of prostate cancer. researchgate.net
Inhibition of Fungal Lanosterol C14α-Demethylase (CYP51)
Thiazole-containing compounds are a significant class of heterocyclic molecules that have been extensively investigated for their therapeutic potential, including their antifungal properties. A primary mechanism of action for many antifungal thiazole derivatives is the inhibition of lanosterol C14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
While direct studies on this compound derivatives are limited in the available literature, research on broader classes of thiazole derivatives provides insight into their potential as CYP51 inhibitors. For instance, various phenylthiazole derivatives containing an acylhydrazone moiety have demonstrated potent antifungal activities against several phytopathogenic fungi, with some compounds exhibiting efficacy superior to commercial fungicides nih.gov. The antifungal effect of many azole drugs is mediated by their ability to inhibit ergosterol synthesis nih.gov.
The following table summarizes the antifungal activity of some thiazole derivatives against various fungal species, which is often indicative of CYP51 inhibition.
| Compound Class | Fungal Species | Activity (MIC/EC50) | Reference |
| Phenylthiazole derivatives with acylhydrazone | Magnaporthe oryzae | EC50: 1.29 - 2.65 µg/mL | nih.gov |
| Thiazolyl-pyrazoline hybrids | Candida albicans | MIC: 3.9 - 62.5 µg/mL | nih.gov |
| 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives | Candida albicans | MIC not specified, but showed activity | nih.gov |
MIC = Minimum Inhibitory Concentration; EC50 = Half maximal effective concentration.
It is important to note that while these findings for various thiazole derivatives are informative, further research is required to specifically determine the CYP51 inhibitory activity of this compound derivatives.
Agonistic Activity towards G-Protein Coupled Receptors (e.g., TGR5)
Recent research has explored the role of thiazole derivatives as modulators of G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a multitude of physiological processes. One such receptor is the Takeda G-protein-coupled receptor 5 (TGR5), which has emerged as a therapeutic target for metabolic diseases.
Studies on 2-methyl-thiazole derivatives have shown potent agonistic activity towards human TGR5. The activation of TGR5 is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone with important roles in regulating glucose homeostasis.
While specific data for this compound derivatives is not available, the following table presents the in vitro potency of closely related 2-methyl-thiazole derivatives towards human TGR5.
| Compound Structure | hTGR5 EC50 (nM) |
| 2-methyl-thiazole derivative 1 | ~1 |
| 2-methyl-thiazole derivative 2 | ~1 |
EC50 = Half maximal effective concentration; hTGR5 = human Takeda G-protein-coupled receptor 5.
The data indicates that the 2-methyl-thiazole scaffold can serve as a basis for developing highly potent TGR5 agonists. The structure-activity relationship studies within this class of compounds could guide the design of novel agonists, and the inclusion of an isopropyl group at the 4-position would be an interesting modification to explore for its impact on TGR5 activity. However, without direct experimental data, the agonistic activity of this compound derivatives on TGR5 or other GPCRs remains to be determined.
Binding Affinity and Specificity Studies
The binding affinity and specificity of a compound to its biological target are crucial determinants of its pharmacological effect. For thiazole derivatives, these properties have been investigated in the context of their antifungal activity and interaction with plasma proteins.
While specific binding affinity data for this compound derivatives with their cellular targets are not detailed in the currently available literature, studies on other thiazole derivatives provide valuable insights. The interaction of antifungal thiazole derivatives with serum albumin, the main carrier protein in plasma, has been studied to understand their pharmacokinetic properties. Such interactions can influence the distribution and availability of the drug at its target site.
Molecular docking studies, as mentioned in the context of CYP51 inhibition, also provide theoretical predictions of binding affinity. These computational methods can help in prioritizing compounds for synthesis and biological testing by estimating the strength of the interaction between a ligand and a protein.
Further experimental studies, such as radioligand binding assays or surface plasmon resonance, would be necessary to quantitatively determine the binding affinity and specificity of this compound derivatives for their potential biological targets.
Interaction with Biological Macromolecules (e.g., DNA, Proteins)
Interaction with DNA:
There is evidence that thiazole-containing compounds can interact with DNA. A study on a short lexitropsin, a type of DNA minor groove binding agent, incorporated an isopropyl-thiazole moiety. This research demonstrated that the isopropyl-thiazole group contributes to the sequence-specific binding of the ligand to the DNA minor groove. The enhanced hydrophobicity of the isopropyl-thiazole group was noted to assist in the binding process. This suggests that a 4-isopropyl-thiazole scaffold, as part of a larger molecule, can participate in DNA recognition and binding.
Interaction with Proteins:
As previously discussed, thiazole derivatives have been shown to interact with enzymes like fungal CYP51. Beyond specific enzyme inhibition, the interaction with other proteins is also of significance. In silico docking simulations have been used to model the interactions between thiazole derivatives and fungal proteins, providing insights into the molecular basis of their antifungal selectivity.
Furthermore, the binding of drugs to plasma proteins, such as serum albumin, is a critical aspect of their pharmacology. Studies on various thiazole derivatives have explored these interactions, which can affect the drug's distribution, metabolism, and excretion. While specific studies on this compound are not available, the general class of thiazole derivatives has been a subject of such investigations.
Advanced Applications in Chemical Research
Key Building Block and Intermediate in Complex Organic Synthesis
The thiazole (B1198619) ring is a fundamental scaffold in many biologically active molecules and functional materials. 2-Isopropyl-4-methylthiazole (B103707), with its specific substitution pattern, serves as a crucial building block and intermediate in the synthesis of more complex molecular architectures. Its utility spans the creation of pharmaceuticals and agrochemicals, where the thiazole moiety often imparts essential biological activity.
2-Isopropyl-4-methylthiazole is a recognized intermediate in the synthesis of various pharmaceutical compounds. One of the most notable applications is its role as a key precursor in the manufacturing of the antiretroviral drug Ritonavir. Ritonavir is a protease inhibitor used to treat HIV/AIDS. The synthesis of a key intermediate for Ritonavir, 2-isopropyl-4-(methylaminomethyl)thiazole, can be achieved from 2-isopropyl-4-hydroxymethylthiazole, which is derived from precursors related to 2-isopropyl-4-methylthiazole.
The thiazole nucleus is also a common feature in many agrochemicals, including fungicides and herbicides. While specific examples detailing the direct use of 2-isopropyl-4-methylthiazole in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the broader class of thiazole derivatives is of significant importance in this industry. The structural motifs present in 2-isopropyl-4-methylthiazole are relevant to the design and synthesis of new crop protection agents.
Research into Corrosion Inhibition Properties of Thiazole Derivatives
The protection of metals from corrosion is a critical industrial challenge. Thiazole derivatives have emerged as a promising class of corrosion inhibitors due to the presence of nitrogen and sulfur atoms, which can effectively adsorb onto metal surfaces and form a protective layer. Research has shown that these compounds can inhibit the corrosion of various metals and alloys in different corrosive environments.
The mechanism of corrosion inhibition by thiazole derivatives generally involves the adsorption of the inhibitor molecules on the metal surface. This adsorption can be physical, chemical, or a combination of both, and it blocks the active sites for corrosion. The efficiency of inhibition is influenced by the electronic structure of the thiazole derivative, the nature of the metal, and the corrosive medium. Studies have demonstrated that thiazole derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process.
| Thiazole Derivative | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Key Findings |
|---|---|---|---|---|
| Benzothiazole derivatives | Galvanised Steel | NaCl solution | Not specified | Inhibitor molecules form a protective film on the metal surface. |
| 2-mercaptobenzothiazole (2-MBT) | Electro-galvanised steel (ZE) | NaCl solution | Not specified | Facilitates precipitation on the ZE surface by complexing with released Zn2+ ions. |
| 2-aminobenzothiazole (2-ABT) | Electro-galvanised steel (ZE) | NaCl solution | Not specified | Promotes the formation of a thin inhibitor film through chemisorption. |
Role in Bio-Inspired Chemical Synthesis
Bio-inspired synthesis aims to mimic nature's strategies to create complex molecules in an efficient and environmentally friendly manner. The synthesis of thiazole derivatives is an area where green and bio-inspired approaches are being actively explored. These methods often utilize renewable starting materials, non-toxic catalysts, and milder reaction conditions compared to traditional synthetic routes.
The use of biocatalysts, such as enzymes, in the synthesis of thiazole-containing compounds represents a significant step towards more sustainable chemical manufacturing. For instance, chitosan-grafted-poly(vinylpyridine) has been employed as an eco-friendly biopolymeric basic catalyst for the synthesis of novel thiazole-based heterocycles. Such approaches not only reduce the environmental impact of chemical synthesis but can also lead to the development of novel compounds with interesting biological activities. While direct bio-inspired synthesis of 2-isopropyl-4-methylthiazole is not prominently reported, the principles of green chemistry are being increasingly applied to the synthesis of the broader thiazole family.
Environmental Research: Degradation and Fate in Various Matrices
The widespread use of thiazole derivatives in various applications necessitates an understanding of their environmental fate and potential for degradation. Research in this area is crucial for assessing the environmental impact of these compounds and for developing effective remediation strategies.
Studies on the degradation of thiazole pollutants have explored various methods, including advanced oxidation processes (AOPs) and enzymatic approaches. For example, the degradation of the model thiazole pollutant thioflavin T has been investigated using UV/H2O2 and chloroperoxidase enzyme systems. These studies provide insights into the potential degradation pathways of thiazole compounds in aquatic environments.
The degradation of thiazoles can proceed through different mechanisms, leading to the formation of various intermediates. The nature of these intermediates and their potential toxicity are important considerations in environmental risk assessment. For instance, the degradation of the insecticide clothianidin, which contains a thiazole ring, has been shown to produce metabolites such as 2-chloro-5-methyl thiazole. The persistence and transformation of such degradation products in soil and water are key areas of ongoing research.
| Degradation Method | Matrix | Potential Transformation Products | Significance |
|---|---|---|---|
| Advanced Oxidation Process (e.g., UV/H2O2) | Aquatic environments | Hydroxylated and demethylated species | Can lead to the breakdown of the thiazole ring. |
| Enzymatic Degradation (e.g., chloroperoxidase) | Biological systems | Chlorinated and demethylated forms | Demonstrates the potential for bioremediation of thiazole pollutants. |
| Microbial Degradation | Soil | Cleavage of the thiazole ring and subsequent oxidation | Important for the natural attenuation of thiazole-containing pesticides. |
Natural Occurrence, Biosynthesis, and Biotransformation of 4 Isopropyl 2 Methylthiazole
Identification and Isolation from Natural Sources (e.g., Fruits, Vegetables, Yeast Extract)
4-Isopropyl-2-methylthiazole has been identified as a natural volatile constituent in a range of food matrices. Its detection and isolation are typically achieved through analytical techniques designed for the characterization of volatile organic compounds.
Natural Sources:
The compound has been reported in a variety of fruits, vegetables, and other food products. Notably, it is found in tomatoes, contributing to their characteristic aroma profile. It has also been identified in yeast extract, where it is a product of microbial metabolism and thermal processing.
Identification and Isolation Methods:
The identification and isolation of this compound from natural sources predominantly involve gas chromatography-olfactometry (GC-O) and gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov These methods are highly sensitive and allow for the separation and identification of individual volatile compounds from a complex mixture.
A common technique for isolating volatile compounds from food matrices is headspace solid-phase microextraction (HS-SPME). nih.govijbbb.org This method involves exposing a solid-phase microextraction fiber to the headspace above a sample, where volatile compounds accumulate. The fiber is then introduced into the injector of a gas chromatograph for analysis. Different fiber coatings can be used to selectively adsorb different types of volatile compounds. nih.gov For instance, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber has been shown to be efficient in extracting a broad range of volatile compounds from fruit pulp. nih.gov
The isolated compounds are then separated by gas chromatography based on their boiling points and polarity. The separated compounds can be detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification by comparison with mass spectral libraries. Additionally, GC-O allows for the sensory evaluation of the separated compounds, where a trained panelist sniffs the effluent from the gas chromatograph to identify compounds with specific aromas. nih.gov
The table below summarizes some of the natural sources where this compound has been identified.
| Natural Source | Analytical Method Used for Identification |
| Tomatoes | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Yeast Extract | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Various Fruits | Gas Chromatography-Olfactometry (GC-O), GC-MS |
Formation Pathways in Food Systems
The formation of this compound in food systems is primarily attributed to two key chemical processes that occur during heating: the Maillard reaction and the thermal degradation of sulfur-containing precursors.
The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars when food is heated. This reaction is responsible for the development of color, flavor, and aroma in a wide variety of cooked foods. Thiazoles, including this compound, are a well-known class of flavor compounds formed during the Maillard reaction.
The formation of the thiazole (B1198619) ring requires a source of sulfur, which is typically provided by the sulfur-containing amino acid cysteine. The reaction of cysteine with a reducing sugar, such as xylose, can lead to the formation of various sulfur-containing heterocyclic compounds. nih.gov The amino acid valine, which has an isopropyl side chain, is the likely precursor for the 4-isopropyl group of the thiazole ring. The reaction likely involves the Strecker degradation of valine to produce isobutyraldehyde, which then participates in the formation of the final thiazole structure.
In addition to the Maillard reaction, this compound can also be formed through the thermal degradation of sulfur-containing compounds. Cysteine, as a primary sulfur-containing amino acid in many foods, can undergo thermal decomposition to produce hydrogen sulfide (H₂S) and other reactive sulfur species. These reactive species can then react with other carbonyl compounds and intermediates generated during the heating of food to form a variety of volatile sulfur compounds, including thiazoles. The reaction temperature plays a crucial role, with the formation of sulfur-containing compounds like thiophenes and thiazoles being favored at higher temperatures (above 140°C). researchgate.net
Microbial Synthesis and Metabolic Pathways
Saccharomyces cerevisiae, commonly known as baker's yeast or brewer's yeast, is known to produce this compound. The biosynthesis of this compound in yeast is likely linked to the metabolic pathways involved in the synthesis of thiamin (vitamin B1).
Thiamin itself contains a thiazole ring, specifically a 4-methyl-5-(β-hydroxyethyl)thiazole moiety. The biosynthesis of this thiazole ring in S. cerevisiae has been studied, and it involves a complex enzymatic pathway. nih.govresearchgate.net The precursors for the thiazole moiety in thiamin biosynthesis in yeast include cysteine (as the sulfur donor), glycine, and a pentose phosphate pathway intermediate. nih.gov
It is plausible that this compound is synthesized through a similar pathway, where valine or a derivative provides the isopropyl group instead of the hydroxyethyl group found in thiamin. Alternatively, this compound could be a degradation product of thiamin or its biosynthetic intermediates within the yeast cell. The thiamin biosynthesis pathway is tightly regulated in yeast, with the expression of the relevant genes being repressed by the presence of thiamin in the growth medium. nih.gov
Biotransformation Studies in Biological Systems
There is limited direct research on the biotransformation of this compound in biological systems. However, studies on the metabolism of other thiazole and benzothiazole compounds by microorganisms can provide insights into potential transformation pathways.
Microorganisms, including bacteria and fungi, have been shown to biodegrade and biotransform various environmental pollutants containing the benzothiazole structure. nih.gov These processes often involve initial hydroxylation reactions catalyzed by monooxygenase or dioxygenase enzymes, followed by ring cleavage. While the specific enzymes and pathways for the biotransformation of this compound have not been elucidated, it is conceivable that microorganisms possessing the enzymatic machinery to degrade other heterocyclic compounds could also metabolize it. Such biotransformations could involve oxidation of the isopropyl group, hydroxylation of the thiazole ring, or cleavage of the ring structure. Further research is needed to determine the specific metabolic fate of this compound in various biological systems.
Future Research Directions and Emerging Trends
Design of Novel Scaffolds with Enhanced Pharmacological Profiles
Future research will likely focus on the rational design of new molecular scaffolds based on 4-Isopropyl-2-methylthiazole to enhance their pharmacological activities. A primary strategy involves creating hybrid molecules where the this compound core is combined with other known pharmacophores. This approach aims to develop agents with dual or synergistic modes of action. For instance, incorporating moieties known for antioxidant properties could lead to novel compounds targeting diseases linked to oxidative stress.
Another avenue of exploration is the structural modification of the this compound nucleus itself. The synthesis of derivatives by introducing various substituents at different positions on the thiazole (B1198619) ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications are critical for improving potency, selectivity, and pharmacokinetic profiles. Research into creating focused libraries of such derivatives will be essential for systematic structure-activity relationship (SAR) studies, which are fundamental to identifying lead compounds for further development. ump.edu.plmdpi.com
| Strategy | Objective | Potential Therapeutic Target |
|---|---|---|
| Hybrid Molecule Synthesis | Combine pharmacophores for synergistic or dual action | Cancer, Inflammatory Diseases |
| Substituent Modification | Optimize potency, selectivity, and pharmacokinetics | Infectious Diseases, Neurological Disorders |
| Bioisosteric Replacement | Improve metabolic stability and reduce toxicity | Various |
Development of Targeted Delivery Systems for Thiazole-Based Therapeutics
A significant trend in modern pharmacology is the development of targeted drug delivery systems to maximize therapeutic efficacy while minimizing off-target side effects. wikipedia.org For potential therapeutics derived from this compound, future research will be crucial in designing and implementing such systems. This is particularly relevant for potent molecules, like many anticancer agents, where systemic toxicity is a major concern. nih.gov
Strategies will likely involve the use of nanomedicine, encapsulating the active thiazole derivative within nanoparticles, liposomes, or micelles. wikipedia.orgstonybrook.edu These nanocarriers can be engineered to selectively accumulate in diseased tissues, such as tumors, through mechanisms like the enhanced permeability and retention (EPR) effect. stonybrook.edu Furthermore, the surface of these carriers can be functionalized with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on specific cell types, enabling active targeting and enhancing the precision of the therapy. stonybrook.edunih.govxiahepublishing.com These advanced delivery systems aim to protect the drug from premature degradation, improve its solubility, and control its release profile at the site of action. wikipedia.orgnih.gov
Advanced In Vitro and In Vivo Pharmacological Evaluation
While initial screening provides preliminary data, a deeper understanding of the pharmacological profile of this compound derivatives requires advanced evaluation methods. Future in vitro studies will need to move beyond simple cytotoxicity assays to more complex models, such as 3D cell cultures (spheroids, organoids) and co-culture systems that better mimic the physiological microenvironment of tissues. These models can provide more accurate insights into a compound's efficacy and mechanism of action.
Comprehensive in vivo pharmacological evaluation in relevant animal models is the subsequent critical step. nih.gov This involves not only assessing the therapeutic efficacy of novel derivatives but also detailed pharmacokinetic (absorption, distribution, metabolism, excretion - ADME) and pharmacodynamic studies. nih.govnih.gov For instance, evaluating a new thiazole derivative's potential as an anti-inflammatory agent would involve testing it in established animal models of inflammation and measuring its effect on specific biomarkers and enzyme activity, such as cyclooxygenase (COX) enzymes. nih.gov
Exploration of New Catalytic Methods for Derivatization
The synthesis of a diverse library of this compound derivatives for pharmacological screening depends on efficient and versatile chemical methods. Future research will focus on exploring novel catalytic systems to facilitate the derivatization of the thiazole core. The development of green and sustainable synthetic methodologies is a growing priority. mdpi.com This includes the use of eco-friendly biocatalysts, such as chitosan-based hydrogels, which can offer high yields under mild reaction conditions and can be recycled. mdpi.com
Furthermore, advancements in catalysis, including the use of transition-metal catalysts or novel organocatalysts, can enable chemical transformations that are difficult to achieve through traditional methods. semanticscholar.orgresearchgate.net These advanced catalytic approaches can provide access to new chemical space, allowing for the creation of more complex and structurally unique this compound derivatives with potentially novel biological activities. nih.gov The optimization of reaction conditions, such as temperature and the use of microwave irradiation, can also significantly reduce reaction times and improve yields. researchgate.net
Comprehensive Toxicological and Ecotoxicological Profiling
A critical aspect of drug development is the thorough assessment of a compound's safety. For this compound and its derivatives, comprehensive toxicological profiling is essential. Currently, there is a lack of extensive toxicity data for this specific isomer. Future research must include a battery of in vitro and in vivo toxicology studies to identify potential liabilities. This includes assays for cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity.
For comparison, its isomer, 2-Isopropyl-4-methylthiazole (B103707), which is used as a flavoring agent, has undergone some safety evaluations. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current levels of intake when used for this purpose. nih.govfemaflavor.org However, data for therapeutic applications, which would involve different exposure levels, is needed for both isomers.
Moreover, as environmental impact becomes an increasing concern, ecotoxicological profiling will be necessary. These studies assess the potential harm of the compound and its metabolites to non-target organisms in the environment, ensuring that the development of new therapeutics does not come at an ecological cost.
| Compound | CAS Number | Known Toxicity Data |
|---|---|---|
| This compound | 32272-52-9 | Toxicity not determined thegoodscentscompany.com |
| 2-Isopropyl-4-methylthiazole | 15679-13-7 | Harmful if swallowed; Flammable liquid and vapor; JECFA: No safety concern as a flavoring agent nih.govthegoodscentscompany.comapolloscientific.co.uk |
Integration of Artificial Intelligence and Machine Learning in Thiazole Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize thiazole research. These computational tools can significantly accelerate the drug discovery process by analyzing vast datasets to identify promising candidates and predict their properties. One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov By training ML algorithms on existing data for thiazole derivatives, these models can predict the biological activity of new, unsynthesized compounds based on their chemical structure, allowing researchers to prioritize the most promising candidates for synthesis and testing. researchgate.netnih.gov
AI and ML can also be used for in silico screening, where large virtual libraries of this compound derivatives are docked against the three-dimensional structures of biological targets to predict binding affinity and mode. researchgate.net These approaches can help in identifying potential drug targets and in understanding the molecular basis of a compound's activity. As more experimental data becomes available, these predictive models will become increasingly accurate, guiding the design of novel thiazole derivatives with enhanced therapeutic profiles. researchgate.netmdpi.com
Q & A
Q. What are the standard synthetic routes for 4-isopropyl-2-methylthiazole, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves cyclocondensation of thioamides with α-halo ketones. For example, using 2-bromo-3-methylbutan-2-one and thioacetamide under reflux in ethanol can yield this compound. Optimization includes varying solvent polarity (e.g., acetonitrile vs. ethanol) and temperature (60–100°C) to balance reaction rate and side-product formation. Reaction monitoring via TLC or GC-MS is critical to identify intermediates and byproducts . Key Data :
| Parameter | Typical Range | Optimal Condition |
|---|---|---|
| Solvent | Ethanol | Acetonitrile |
| Temperature | 60–100°C | 80°C |
| Reaction Time | 6–12 hours | 8 hours |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- NMR : H NMR should show a singlet for the methyl group at C2 (δ 2.4–2.6 ppm) and a septet for the isopropyl group (δ 3.1–3.3 ppm). C NMR confirms the thiazole ring carbons (C2: ~160 ppm, C4: ~120 ppm).
- IR : A strong C=N stretch near 1640 cm and C-S absorption at 680 cm.
- MS : Molecular ion peak at m/z 155 (M) with fragmentation patterns matching isopropyl and methyl loss.
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What are the primary challenges in purifying this compound, and what chromatographic methods are effective?
- Methodological Answer : Due to its volatility and non-polar nature, silica gel chromatography with hexane/ethyl acetate (9:1) is recommended. Alternatively, fractional distillation (bp ~180–190°C) can isolate the compound. Impurities like unreacted thioamide or halogenated intermediates require careful GC-MS analysis .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the reactivity or bioactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For bioactivity, docking studies with proteins (e.g., cytochrome P450 enzymes) assess binding affinity. Software like Gaussian or AutoDock Vina is used, with validation via experimental IC values. Contradictions between predicted and observed activity may arise from solvent effects or protein flexibility .
Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives like this compound?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, solvent toxicity). Reproducibility requires:
- Standardizing solvent (DMSO concentration ≤0.1%).
- Using isogenic cell lines.
- Validating results with orthogonal assays (e.g., enzymatic vs. cell-based).
Patent data from Rutgers University suggests thiazole derivatives exhibit context-dependent activity (e.g., antiviral vs. antiplatelet), necessitating target-specific validation .
Q. How can isotopic labeling (13^{13}13C, 15^{15}15N) trace metabolic pathways of this compound in pharmacokinetic studies?
- Methodological Answer : Synthesize C-labeled this compound at the C2 methyl group. Administer in rodent models and track metabolites via LC-MS/MS. Key steps:
- Radiolabeling via CHI in the final synthetic step.
- Sampling plasma/tissues at timed intervals.
- Identifying phase I/II metabolites (e.g., sulfoxides, glucuronides).
Contradictions in metabolic stability may arise from species-specific cytochrome P450 expression .
Q. What role does steric hindrance from the isopropyl group play in the regioselectivity of this compound derivatives?
- Methodological Answer : The bulky isopropyl group at C4 directs electrophilic substitution to C5. Experimental validation:
- Bromination with NBS yields 5-bromo-4-isopropyl-2-methylthiazole (confirmed by X-ray crystallography).
- Computational analysis (Mulliken charges) shows higher electron density at C5.
Contradictory reports on nitration (C5 vs. C3) may result from solvent polarity effects .
Data Contradiction Analysis
Q. Why do different studies report conflicting logP values for this compound?
- Methodological Answer : LogP discrepancies (e.g., 2.1 vs. 2.5) arise from measurement methods:
| Method | logP Range | Limitations |
|---|---|---|
| Shake-flask | 2.1–2.3 | pH sensitivity |
| HPLC | 2.4–2.5 | Column chemistry effects |
| Consensus requires averaging values from ≥3 independent methods . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
